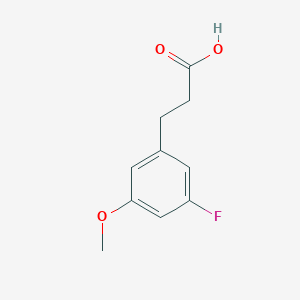

3-(3-Fluoro-5-methoxyphenyl)propanoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11FO3 |

|---|---|

Molecular Weight |

198.19 g/mol |

IUPAC Name |

3-(3-fluoro-5-methoxyphenyl)propanoic acid |

InChI |

InChI=1S/C10H11FO3/c1-14-9-5-7(2-3-10(12)13)4-8(11)6-9/h4-6H,2-3H2,1H3,(H,12,13) |

InChI Key |

GQJYJTAXGQIRJN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)CCC(=O)O)F |

Origin of Product |

United States |

Structural Context and Significance of the Fluoro and Methoxy Substituted Phenylpropanoic Acid Moiety

The foundational structure of 3-(3-Fluoro-5-methoxyphenyl)propanoic acid is the phenylpropanoic acid moiety. This chemical scaffold is prevalent in a wide array of biologically active molecules and serves as a crucial building block in the synthesis of complex organic compounds. acs.org The specific properties of this molecule are largely dictated by the electronic and steric influences of the fluoro and methoxy (B1213986) substituents at the meta-positions (C3 and C5) of the phenyl ring.

The inclusion of a fluorine atom is a widely used strategy in medicinal chemistry. mdpi.comresearchgate.net Due to its small size and high electronegativity, fluorine can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability. mdpi.commdpi.com The carbon-fluorine bond is exceptionally strong, which can prevent metabolic oxidation at that site, thereby enhancing the compound's biological half-life. acs.org Furthermore, the potent electron-withdrawing nature of fluorine can influence the acidity of the propanoic acid group and alter the molecule's binding interactions with biological targets. mdpi.com

The methoxy group (-OCH3), conversely, is an electron-donating group. Its presence can influence the electron density of the aromatic ring and participate in hydrogen bonding, which is critical for molecular recognition at receptor sites. The interplay between the electron-withdrawing fluoro group and the electron-donating methoxy group creates a unique electronic environment on the phenyl ring, which is a key point of academic interest.

Table 1: Physicochemical Properties of Key Functional Groups

| Functional Group | Type | Key Properties | Influence on Molecule |

|---|---|---|---|

| Fluorine | Halogen | High Electronegativity, Small Size, Strong C-F Bond | Increases metabolic stability, enhances binding affinity, modifies acidity. acs.orgmdpi.com |

| Methoxy | Ether | Electron-donating, Hydrogen Bond Acceptor | Modulates electronic density, can improve solubility and receptor interaction. |

Research Rationale and Academic Relevance in Contemporary Organic Chemistry

The academic relevance of 3-(3-Fluoro-5-methoxyphenyl)propanoic acid stems primarily from its utility as a specialized building block in organic synthesis and as a probe for studying structure-activity relationships (SAR). The specific 3,5-disubstitution pattern allows chemists to explore how this precise arrangement of functional groups affects biological activity or material properties compared to other isomers.

In drug design, the modification of aromatic rings with substituents like fluorine and methoxy (B1213986) groups is a cornerstone of the optimization process. researchgate.net These groups can fine-tune a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Therefore, the synthesis and study of compounds like this compound are rational steps in the development of new therapeutic agents. Researchers might use this compound as an intermediate to construct more complex molecules, leveraging the propanoic acid side chain for further chemical transformations.

The compound is also relevant in the field of organofluorine chemistry, a rapidly growing area that focuses on the synthesis and application of fluorine-containing compounds. The development of efficient synthetic routes to produce such specifically substituted molecules is a significant challenge and a topic of ongoing research.

Overview of Key Research Domains Pertaining to 3 3 Fluoro 5 Methoxyphenyl Propanoic Acid

Retrosynthetic Dissection and Strategic Planning

Retrosynthetic analysis is a foundational technique in synthetic planning, allowing for the deconstruction of a target molecule into simpler, commercially available, or easily synthesized precursors. For this compound, the most logical retrosynthetic disconnections involve the three-carbon propanoic acid side chain.

A primary disconnection breaks the Cα-Cβ single bond, suggesting a precursor like 3-(3-Fluoro-5-methoxyphenyl)acrylic acid. This unsaturated analogue can be readily converted to the target molecule via catalytic hydrogenation, a common and high-yielding functional group interconversion. This simplifies the synthetic challenge to the construction of the corresponding substituted cinnamic acid derivative.

Further deconstruction of 3-(3-Fluoro-5-methoxyphenyl)acrylic acid points to two main strategies based on carbon-carbon bond formation:

Condensation Strategy: Disconnecting the double bond leads back to 3-fluoro-5-methoxybenzaldehyde (B1353455) and a two-carbon component, such as malonic acid or its esters, via a Knoevenagel or related condensation reaction. wikipedia.orgnih.gov

Cross-Coupling Strategy: Disconnecting the bond between the aromatic ring and the β-carbon suggests a palladium-catalyzed cross-coupling reaction, such as the Heck reaction. beilstein-journals.org This approach would involve coupling an aryl halide, like 1-bromo-3-fluoro-5-methoxybenzene, with an acrylic acid ester. chemspider.com

These pathways form the basis for a strategic plan, focusing on the synthesis of key aromatic precursors and the subsequent elaboration of the propanoic acid side chain.

Carbon-Carbon Bond Formation Strategies in Phenylpropanoic Acid Synthesis

The formation of the carbon skeleton of phenylpropanoic acids is the cornerstone of their synthesis. Several robust methods are available, each with distinct advantages. The choice of strategy often depends on the availability of starting materials and the desired reaction conditions.

| Strategy | Precursors | Description | Key Features |

| Knoevenagel Condensation | Aromatic Aldehyde + Malonic Acid | A nucleophilic addition of the active methylene (B1212753) compound (malonic acid) to the aldehyde, followed by dehydration. Subsequent heating often induces decarboxylation to yield the cinnamic acid. wikipedia.orgias.ac.in | Well-established; often uses basic catalysts like pyridine (B92270) or piperidine; can be performed under greener conditions. nih.govrsc.org |

| Heck Reaction | Aryl Halide + Alkene (e.g., Ethyl Acrylate) | A palladium-catalyzed coupling reaction that forms a bond between the aryl group and the alkene. beilstein-journals.org The resulting acrylic ester is then hydrolyzed. | High functional group tolerance; requires a palladium catalyst and a base; regioselectivity can be controlled. |

| Wittig Reaction | Aromatic Aldehyde + Phosphonium Ylide | The reaction of an aldehyde with a phosphorus ylide (e.g., one derived from an α-haloacetate) generates an alkene. | A powerful method for alkene synthesis; stereoselectivity (E/Z) can be an issue. |

These strategies highlight the versatility available to chemists for constructing the core structure of the target molecule, starting from simpler aromatic building blocks.

Strategic Functional Group Interconversions in Precursors

The hydrogenation of the carbon-carbon double bond in 3-(3-Fluoro-5-methoxyphenyl)acrylic acid is the final step in several of the most efficient synthetic routes. This transformation is typically achieved through catalytic hydrogenation. researchgate.net

Key Reaction: Catalytic Hydrogenation

Substrate: 3-(3-Fluoro-5-methoxyphenyl)acrylic acid

Reagents: Hydrogen gas (H₂)

Catalyst: Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this purpose. researchgate.net Other catalysts like platinum or nickel could also be employed.

Product: this compound

This reduction is generally clean, high-yielding, and chemoselective, leaving the aromatic ring and the carboxylic acid functional group intact under controlled conditions. Another important FGI is the hydrolysis of an ester (e.g., from a Heck reaction using an acrylate (B77674) ester) or a nitrile to the final carboxylic acid.

Synthesis via Aromatic Substitution and Derivatization Reactions

The successful synthesis of the target molecule hinges on the availability of appropriately substituted benzene (B151609) precursors. These precursors are typically prepared through electrophilic aromatic substitution or directed metalation reactions on simpler aromatic compounds.

Electrophilic Aromatic Substitution on Substituted Benzenes

The synthesis of key intermediates such as 3-fluoro-5-methoxybenzaldehyde or 1-bromo-3-fluoro-5-methoxybenzene relies on the principles of electrophilic aromatic substitution. The directing effects of the substituents on the aromatic ring are paramount. The methoxy group (-OCH₃) is a strongly activating, ortho-, para-directing group, while the fluoro group (-F) is a deactivating, yet ortho-, para-directing group.

Synthesizing a 1,3,5-trisubstituted benzene ring often requires a multi-step approach starting from a compound that can direct incoming electrophiles to the desired positions. For instance, starting with 3,5-dihydroxybenzoic acid, one could perform functional group manipulations to install the fluoro and methoxy groups before converting the benzoic acid to the required aldehyde or bromo functionality. Alternatively, a precursor like 1-fluoro-3-methoxybenzene could be subjected to bromination. While this would typically yield a mixture of isomers, specific conditions can favor the formation of the desired 1-bromo-3-fluoro-5-methoxybenzene. evitachem.comgoogle.com

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. It utilizes a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho-position, creating a reactive aryllithium intermediate. This intermediate can then be quenched with an electrophile to install a new functional group. chemicalbook.com

Both the methoxy and fluoro groups can serve as DMGs. wikipedia.org In a molecule like 1-fluoro-3-methoxybenzene, lithiation could potentially occur ortho to either substituent. The relative directing ability of these groups and the reaction conditions (base, solvent, temperature) would determine the regiochemical outcome. This strategy could be employed to introduce a formyl group (using DMF as the electrophile) to create 3-fluoro-5-methoxybenzaldehyde or an iodine/bromine atom for subsequent cross-coupling reactions.

Catalytic Approaches to Carbon-Carbon Bond Formation

Modern organic synthesis heavily relies on catalytic methods, particularly palladium-catalyzed cross-coupling reactions, to form carbon-carbon bonds with high efficiency and selectivity.

One of the most viable routes to this compound involves a Heck reaction. beilstein-journals.org This approach would couple an aryl halide, specifically 1-bromo-3-fluoro-5-methoxybenzene, with an acrylate ester like ethyl acrylate.

Reaction Scheme: Heck Reaction

Coupling: 1-bromo-3-fluoro-5-methoxybenzene is reacted with ethyl acrylate in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., PPh₃), and a base (e.g., Et₃N). beilstein-journals.org This forms ethyl 3-(3-fluoro-5-methoxyphenyl)acrylate.

Hydrolysis: The resulting ester is hydrolyzed to the corresponding acrylic acid using aqueous acid or base.

Hydrogenation: The C=C double bond of the acrylic acid is reduced via catalytic hydrogenation (e.g., H₂ with Pd/C) to yield the final product, this compound. researchgate.net

This catalytic sequence provides a robust and modular pathway to the target compound, leveraging a powerful C-C bond-forming reaction.

Transition Metal-Catalyzed Coupling Reactions in Arylpropanoic Acid Synthesis

Transition metal catalysis offers powerful tools for the construction of the 3-arylpropanoic acid scaffold. Palladium and copper-based systems are particularly prominent in these transformations.

The Suzuki-Miyaura coupling reaction, a cornerstone of modern organic synthesis, facilitates the formation of carbon-carbon bonds between an organoboron compound and an organohalide. guidechem.com In the context of synthesizing this compound, this could involve the coupling of a (3-fluoro-5-methoxyphenyl)boronic acid with a suitable three-carbon synthon bearing a leaving group. The general catalytic cycle for a Suzuki-Miyaura coupling involves the oxidative addition of the organohalide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. guidechem.com

Another powerful palladium-catalyzed method is the Heck reaction, which involves the coupling of an unsaturated halide with an alkene. wikipedia.orgyoutube.com To synthesize this compound, one could envision the reaction of 1-bromo-3-fluoro-5-methoxybenzene with acrylic acid or one of its esters, followed by reduction of the resulting cinnamic acid derivative. The Heck reaction typically employs a palladium catalyst such as palladium(II) acetate, a phosphine ligand, and a base. wikipedia.org

A direct approach involves the palladium-catalyzed α-arylation of propanoic acid derivatives. This method circumvents the need for pre-functionalized coupling partners. For instance, the α-arylation of propionic acid with an appropriate aryl bromide can be achieved using a palladium catalyst and a suitable base. nih.gov

| Palladium-Catalyzed Method | Reactants | Catalyst System (Example) | General Conditions | Potential Product |

| Suzuki-Miyaura Coupling | 3-Fluoro-5-methoxyphenylboronic acid + Halopropanoate | Pd(PPh₃)₄, Base | Anhydrous solvent, Heat | 3-(3-Fluoro-5-methoxyphenyl)propanoate ester |

| Heck Reaction | 1-Bromo-3-fluoro-5-methoxybenzene + Acrylic acid ester | Pd(OAc)₂, PPh₃, Base | DMF, Heat | (E)-3-(3-Fluoro-5-methoxyphenyl)acrylate ester |

| α-Arylation | Propionic acid + 1-Bromo-3-fluoro-5-methoxybenzene | Pd(dba)₂, ᵗBu₃P, LiHMDS | THF/DMF, 80 °C | This compound |

This table presents plausible reaction schemes based on general methodologies; specific conditions for the target compound may require optimization.

Copper-catalyzed reactions are also valuable for the synthesis of arylpropanoic acids. One relevant approach is the copper-catalyzed conjugate addition of an organometallic reagent to an α,β-unsaturated carbonyl compound. nih.gov For the synthesis of the target molecule, this could involve the reaction of a (3-fluoro-5-methoxyphenyl)copper reagent with an acrylate derivative.

Furthermore, copper-catalyzed methods have been developed for the aminofluorination of alkenes, which, while not directly producing the target acid, highlights the utility of copper in activating C-C double bonds for the introduction of fluorine and other functionalities. nih.gov

| Copper-Catalyzed Method | Reactants | Catalyst System (Example) | General Conditions | Potential Intermediate |

| Conjugate Addition | (3-Fluoro-5-methoxyphenyl)cuprate + Acrylate ester | Cu(I) salt, Ligand | Etheral solvent, Low temperature | 3-(3-Fluoro-5-methoxyphenyl)propanoate ester |

This table illustrates a potential application of copper-catalyzed methods; specific protocols would need to be developed.

Organocatalytic Pathways for Side Chain Elaboration

Organocatalysis has emerged as a powerful, metal-free alternative for asymmetric synthesis. The Michael addition, a key reaction for C-C bond formation, can be effectively catalyzed by chiral organic molecules. mdpi.comorganic-chemistry.org In the context of synthesizing this compound, an organocatalytic Michael addition of a nucleophile to a (3-fluoro-5-methoxyphenyl)propenoate derivative could establish the propanoic acid backbone. Chiral amines or thiourea-based catalysts are often employed to induce enantioselectivity. organic-chemistry.org

| Organocatalytic Reaction | Reactants | Catalyst (Example) | General Conditions | Potential Product |

| Michael Addition | Malonic ester + (E)-3-(3-Fluoro-5-methoxyphenyl)propenoate | Chiral thiourea (B124793) catalyst | Organic solvent, Room temperature | Substituted glutarate derivative (precursor to the target) |

This table outlines a conceptual organocatalytic approach.

Multi-Step Synthesis Pathways from Simpler Precursors

The synthesis of this compound can also be achieved through multi-step sequences starting from more readily available aromatic precursors.

A plausible route starts from resorcinol (B1680541), which can be selectively monomethylated to afford 3-methoxyphenol. guidechem.comprepchem.com Subsequent fluorination of the aromatic ring, for instance via electrophilic fluorination, would yield 3-fluoro-5-methoxyphenol. This intermediate could then be converted to the target propanoic acid through various methods, such as a Knoevenagel condensation with malonic acid followed by reduction, or a Heck reaction with an acrylic acid derivative after conversion of the phenol (B47542) to an aryl halide or triflate.

A general procedure for the monomethylation of resorcinol involves its reaction with dimethyl sulfate (B86663) in the presence of a base. prepchem.com

| Precursor | Key Transformation Steps | Example Reagents |

| Resorcinol | 1. Monomethylation | Dimethyl sulfate, NaOH |

| 2. Electrophilic Fluorination | Selectfluor | |

| 3. Side chain introduction (e.g., Knoevenagel) | Malonic acid, Piperidine | |

| 4. Reduction | H₂, Pd/C |

This table outlines a proposed multi-step synthesis from a phenolic precursor.

Another viable synthetic strategy begins with a substituted benzoic acid. For example, 3-fluoro-5-methoxybenzoic acid can serve as a key intermediate. researchgate.net This benzoic acid derivative can be reduced to the corresponding benzyl (B1604629) alcohol, which is then converted to a benzyl halide. Subsequent reaction with a cyanide source, followed by hydrolysis, would yield the desired propanoic acid. Alternatively, the benzoic acid can be converted to an acyl chloride, which can undergo an Arndt-Eistert homologation to extend the carbon chain by one methylene unit, ultimately leading to the propanoic acid.

The synthesis of a related compound, 3,5-dimethoxy-2,4-difluorobenzoic acid, has been reported starting from 2,3,4,5-tetrafluorobenzoic acid, involving nitration, methoxylation, and reduction steps. researchgate.net This highlights the feasibility of manipulating substituents on a benzoic acid core to achieve the desired substitution pattern.

| Precursor | Key Transformation Steps | Example Reagents |

| 3-Fluoro-5-methoxybenzoic acid | 1. Reduction to alcohol | LiAlH₄ |

| 2. Conversion to halide | PBr₃ | |

| 3. Cyanation | NaCN | |

| 4. Hydrolysis | H₃O⁺, Heat |

This table presents a potential synthetic route starting from a benzoic acid derivative.

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of pharmaceutical intermediates is driven by the need to minimize environmental impact and enhance process efficiency. blazingprojects.comblazingprojects.com For a molecule like this compound, this involves a holistic assessment of the synthetic route, from starting materials to the final product, to reduce waste, energy consumption, and the use of hazardous substances. blazingprojects.com

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses often rely on volatile organic compounds (VOCs) that pose environmental and health risks. Green chemistry encourages the use of safer, more sustainable alternatives. mdpi.comtandfonline.com

In the context of synthesizing this compound, a key step would likely be the reduction of a precursor such as 3-(3-Fluoro-5-methoxyphenyl)cinnamic acid. Research on the hydrogenation of various cinnamic acid derivatives has shown that water can be a highly effective solvent, particularly when using specific catalysts. researchgate.net The use of water not only aligns with green principles but can also enhance reaction rates and selectivity in some cases. researchgate.net Other green solvents to consider include ethanol (B145695) and ethyl lactate, which are derived from renewable resources. mdpi.com

Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, represent a newer class of green solvents. mdpi.com These solvents are often biodegradable, have low vapor pressure, and can be prepared from inexpensive, readily available components like choline (B1196258) chloride and urea. mdpi.com Their application in the synthesis of aromatic compounds is a growing area of research.

Strategies for solvent minimization are also crucial. Performing reactions under solvent-free conditions, where the reactants themselves act as the solvent, is an ideal scenario. researchgate.net This approach has been successfully applied in the fluorination of certain aromatic compounds. researchgate.net

Table 1: Comparison of Solvents for Green Synthesis

| Solvent Type | Examples | Advantages | Potential Application in Synthesis |

|---|---|---|---|

| Conventional | Dichloromethane, Toluene | Well-understood reactivity | Often used but less environmentally friendly |

| Green Solvents | Water, Ethanol, Ethyl Lactate | Low toxicity, renewable sources, biodegradable mdpi.com | Hydrogenation of cinnamic acid precursors researchgate.net |

| Deep Eutectic Solvents (DESs) | Choline chloride/urea | Low cost, low vapor pressure, biodegradable mdpi.com | Potential for various steps in the synthesis |

| Solvent-Free | N/A | Eliminates solvent waste, can increase reaction rates researchgate.net | Possible for specific reaction steps like fluorination researchgate.net |

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nih.gov Reactions with high atom economy are inherently greener as they generate less waste. primescholars.com

Addition reactions, such as catalytic hydrogenation, are prime examples of atom-economical processes as all the atoms of the reactants are incorporated into the final product. jocpr.com A plausible synthetic route to this compound involves the catalytic hydrogenation of 3-(3-fluoro-5-methoxyphenyl)cinnamic acid. This step would have a theoretical atom economy of 100%.

In contrast, substitution and elimination reactions often have poor atom economy due to the formation of stoichiometric byproducts. nih.gov For instance, the introduction of the fluorine atom onto the aromatic ring, if not done through a direct C-H activation method, could involve a Sandmeyer-type reaction on an aniline (B41778) precursor, which generates significant inorganic salt waste.

Table 2: Atom Economy of Potential Reactions

| Reaction Type | Example in Synthesis Pathway | Theoretical Atom Economy | Green Chemistry Consideration |

|---|---|---|---|

| Addition | Hydrogenation of a cinnamic acid precursor | 100% | Highly desirable, minimizes waste jocpr.com |

| Substitution | Introduction of fluoro or methoxy groups | <100% | Can generate significant byproducts; direct C-H functionalization is a greener alternative nih.gov |

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. mdpi.com The use of catalysts can reduce energy consumption and the need for stoichiometric reagents. researchgate.net

For the hydrogenation of a cinnamic acid precursor to this compound, palladium- or rhodium-based catalysts are often employed. researchgate.netchemmethod.comresearchgate.netasianpubs.org Research has focused on developing highly active and selective catalysts that can operate under mild conditions (e.g., lower temperatures and pressures) and in green solvents like water. researchgate.net The ability to recycle the catalyst is also a key consideration for sustainability. Heterogeneous catalysts, such as palladium on carbon (Pd/C), are often preferred for their ease of separation and reuse. researchgate.netasianpubs.org

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity and mild reaction conditions. mdpi.com While a specific enzyme for the direct synthesis of this compound may not be readily available, enzymatic approaches could be envisioned for the synthesis of key precursors.

Microwave-assisted organic synthesis (MAOS) and ultrasound-assisted synthesis are non-conventional energy sources that can significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter time frames. oatext.commdpi.com

Microwave-Assisted Synthesis: Microwave irradiation can provide rapid and uniform heating, which can be particularly beneficial for reactions that are slow at ambient temperatures. nih.gov The Knoevenagel-Doebner condensation, a potential method for synthesizing the cinnamic acid precursor to this compound, has been shown to be efficiently promoted by microwave irradiation. frontiersin.org Studies have demonstrated that microwave-assisted synthesis of various carboxylic acid derivatives can be achieved in minutes with high yields, often under solvent-free conditions. jetir.org

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates through the phenomenon of acoustic cavitation. derpharmachemica.com This technique has been successfully used for the synthesis of various carboxylic acid esters and other heterocyclic compounds. derpharmachemica.comresearchgate.netnih.gov Ultrasound-assisted synthesis often proceeds under milder conditions and can lead to improved yields compared to conventional heating methods. researchgate.net For example, the synthesis of various dihydropyrimidinone derivatives has been achieved in high yields and short reaction times using ultrasound. researchgate.net

Table 3: Comparison of Activation Methods

| Activation Method | Key Advantages | Potential Application in Synthesis |

|---|---|---|

| Conventional Heating | Well-established, predictable | Standard method for many organic reactions |

| Microwave Irradiation | Rapid heating, shorter reaction times, improved yields nih.govfrontiersin.org | Synthesis of cinnamic acid precursor, other coupling reactions |

| Ultrasound Irradiation | Enhanced reaction rates, milder conditions, improved yields derpharmachemica.comresearchgate.net | Esterification, synthesis of heterocyclic precursors |

By thoughtfully applying these green chemistry principles, the synthesis of this compound can be designed to be more sustainable, efficient, and environmentally responsible, reflecting the broader shift towards greener practices in the chemical industry.

Reactions of the Carboxylic Acid Functional Group

The carboxylic acid group (-COOH) is a versatile functional group that can undergo a variety of transformations. These reactions primarily involve the electrophilic carbonyl carbon and the acidic proton.

Nucleophilic acyl substitution is a characteristic class of reactions for carboxylic acids and their derivatives. The reaction involves the replacement of the hydroxyl (-OH) group with another nucleophile. For the reaction to proceed, the hydroxyl group is typically converted into a better leaving group.

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. This reaction is typically slow and reversible, requiring an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas, to proceed at a reasonable rate. chemguide.co.uk The most common method is the Fischer esterification, where the carboxylic acid is heated with an excess of alcohol in the presence of the acid catalyst. masterorganicchemistry.com The equilibrium can be shifted towards the product side by removing water as it forms, for example, by using a Dean-Stark apparatus. masterorganicchemistry.com

For this compound, reaction with a simple alcohol like methanol (B129727) or ethanol in the presence of sulfuric acid would yield the corresponding methyl or ethyl ester. nih.govceon.rs The reaction rate and yield can be influenced by factors such as temperature, reaction time, and the molar ratio of reactants and catalyst. ceon.rsresearchgate.net For instance, increasing the temperature or the concentration of the catalyst generally increases the reaction rate. ceon.rs

Table 1: Typical Conditions for Esterification of Propanoic Acid Derivatives

| Catalyst | Alcohol | Conditions | Product Type |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Methanol, Ethanol, Propanol | Heat, Reflux | Alkyl Ester |

| Thionyl Chloride (SOCl₂) | Various Alcohols | Formation of acid chloride intermediate first, then addition of alcohol | Alkyl Ester |

| N,N'-Dicyclohexylcarbodiimide (DCC) | Various Alcohols | Room Temperature | Alkyl Ester |

Amides are synthesized by reacting a carboxylic acid with ammonia (B1221849) or a primary or secondary amine. Due to the basicity of amines, they react with the carboxylic acid in an acid-base reaction to form a stable carboxylate salt, which is unreactive towards nucleophilic attack. Therefore, direct reaction by heating is often inefficient.

A more effective method involves activating the carboxylic acid first. This can be achieved by using a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or propylphosphonic anhydride (B1165640) (T3P). organic-chemistry.orggoogle.com These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine to form the amide bond. google.com For example, reacting this compound with an amine in the presence of DCC would yield the corresponding N-substituted amide. google.com Another common route is to first convert the carboxylic acid to a more reactive derivative like an acid chloride, which then reacts rapidly with an amine to give the amide. byjus.com

Table 2: Common Reagents for Amide Bond Formation from Carboxylic Acids

| Reagent/Method | Description |

|---|---|

| DCC (N,N'-Dicyclohexylcarbodiimide) | Forms an O-acylisourea intermediate, which is then attacked by the amine. google.com |

| T3P (Propylphosphonic anhydride) | A mild and efficient dehydrating agent for forming amide bonds. organic-chemistry.org |

| SOCl₂ or (COCl)₂ | Converts the carboxylic acid to the highly reactive acid chloride, followed by reaction with an amine. byjus.com |

Acid chlorides are among the most reactive derivatives of carboxylic acids and serve as important intermediates in the synthesis of other acyl compounds like esters and amides. byjus.com this compound can be converted to its corresponding acid chloride, 3-(3-Fluoro-5-methoxyphenyl)propanoyl chloride, by treatment with a chlorinating agent.

The most common laboratory reagent for this transformation is thionyl chloride (SOCl₂). byjus.comgoogle.com The reaction proceeds by converting the hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. Other reagents like phosphorus pentachloride (PCl₅) and oxalyl chloride ((COCl)₂) can also be used. byjus.com

Table 3: Common Reagents for Acid Chloride Synthesis

| Reagent | Formula | Byproducts | Notes |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂(g) + HCl(g) | Very common, byproducts are gaseous and easily removed. byjus.comprepchem.com |

| Oxalyl Chloride | (COCl)₂ | CO(g) + CO₂(g) + HCl(g) | More reactive than SOCl₂, useful for sensitive substrates. |

| Phosphorus Pentachloride | PCl₅ | POCl₃(l) + HCl(g) | Effective, but the liquid byproduct POCl₃ must be separated. byjus.com |

The carboxylic acid group of this compound can be reduced to form either a primary alcohol or an aldehyde.

Reduction to the corresponding primary alcohol, 3-(3-fluoro-5-methoxyphenyl)propan-1-ol, requires a powerful reducing agent, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this transformation, typically used in an anhydrous ether solvent such as tetrahydrofuran (B95107) (THF). bham.ac.ukresearchgate.net The reaction proceeds via a tetra-alkoxyaluminate intermediate which is hydrolyzed in a separate workup step to yield the alcohol. Borane (BH₃), often used as a complex with THF (BH₃·THF), is another strong reducing agent that selectively reduces carboxylic acids to alcohols.

Direct reduction of a carboxylic acid to an aldehyde is challenging because aldehydes are more easily reduced than carboxylic acids. Therefore, the reaction tends to proceed all the way to the primary alcohol. To obtain the aldehyde, a less reactive derivative of the carboxylic acid is typically used. One common strategy is to first convert the carboxylic acid to its acid chloride. The acid chloride can then be reduced to the aldehyde using a poisoned catalyst, such as palladium on barium sulfate (Lindlar's catalyst), in a reaction known as the Rosenmund reduction. byjus.com Alternatively, the primary alcohol obtained from the LiAlH₄ reduction can be oxidized to the aldehyde using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC). researchgate.net

Table 4: Reduction Pathways for Carboxylic Acids

| Reagent | Starting Material | Product | Notes |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Carboxylic Acid | Primary Alcohol | Powerful, non-selective reducing agent. bham.ac.ukresearchgate.net |

| Borane (BH₃·THF) | Carboxylic Acid | Primary Alcohol | More selective than LiAlH₄; does not reduce esters or nitro groups. |

| H₂/Pd-BaSO₄ (Rosenmund Reduction) | Acid Chloride | Aldehyde | The catalyst is "poisoned" to prevent over-reduction to the alcohol. byjus.com |

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). For simple alkanoic acids like this compound, decarboxylation is generally a difficult reaction that requires high temperatures. google.com The stability of the C-C bond and the formation of a high-energy carbanion intermediate make the reaction energetically unfavorable under normal conditions.

Facile decarboxylation typically requires the presence of an electron-withdrawing group at the β-position of the carboxylic acid, such as in β-keto acids or malonic acids. These groups stabilize the carbanion intermediate formed upon loss of CO₂. Since this compound lacks such an activating group, its decarboxylation to produce 1-fluoro-3-ethyl-5-methoxybenzene would not be expected to occur under mild conditions. A patent describing the synthesis of the related 3-(3-fluorophenyl)propionic acid involves the decarboxylation of a malonic ester derivative by heating to 150°C after hydrolysis, illustrating the harsh conditions required for such transformations. google.com The electronic effects of the fluoro and methoxy substituents on the distant phenyl ring are insufficient to significantly promote the decarboxylation of the propanoic acid side chain. Specialized methods, such as photoredox catalysis, have been developed for the decarboxylation of certain types of carboxylic acids, but these are not generally applicable to simple alkanoic acids. nih.gov

Nucleophilic Acyl Substitution Reactions

Reactivity of the Aromatic Ring System

The reactivity of the phenyl group in this compound is significantly influenced by its substituents: the fluorine atom, the methoxy group, and the propanoic acid side chain.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.com The directing effects of the existing substituents on the phenyl ring of this compound determine the position of substitution for incoming electrophiles.

The methoxy group (-OCH3) is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance. Conversely, the fluorine atom is a deactivating group due to its high electronegativity, which withdraws electron density via the inductive effect; however, like other halogens, it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. The propanoic acid side chain is a deactivating group and a meta-director.

Given the positions of the existing substituents (at C1, C3, and C5), the potential sites for electrophilic attack are C2, C4, and C6. The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -OCH3 | C5 | Activating | ortho, para |

| -F | C3 | Deactivating | ortho, para |

| -CH2CH2COOH | C1 | Deactivating | meta |

The powerful ortho, para-directing influence of the methoxy group is expected to be the dominant factor in determining the regioselectivity of EAS reactions. Therefore, electrophiles are most likely to attack the positions ortho and para to the methoxy group. The position para to the methoxy group (C2) is also ortho to the fluorine atom. The other ortho position relative to the methoxy group is C6, which is also ortho to the propanoic acid side chain. Steric hindrance from the adjacent propanoic acid side chain might disfavor substitution at the C6 position. Thus, the most probable site for electrophilic aromatic substitution is the C2 position, followed by the C4 position.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of substituted aromatic rings. In the case of this compound, both the methoxy group and the carboxylic acid group can act as directed metalation groups (DMGs). The methoxy group is a well-established DMG, directing lithiation to the ortho position. Similarly, the carboxylic acid can be deprotonated to form a carboxylate, which can also direct ortho-metalation.

Considering the starting material 3-fluoroanisole, which is structurally related to the aromatic core of the target molecule, metalation with strong bases like n-butyllithium would likely occur at the C2 position, directed by the methoxy group and activated by the fluorine atom. For this compound, deprotonation of the carboxylic acid would first occur, followed by directed metalation. The methoxy group would direct metalation to the C6 position. The carboxylate group would direct to the C2 position. The outcome would depend on the reaction conditions and the specific organolithium reagent used. Subsequent reaction of the resulting aryllithium species with various electrophiles would introduce a wide range of substituents onto the aromatic ring.

Reactions Involving the Propanoic Acid Side Chain

The propanoic acid side chain offers multiple sites for chemical modification, including the α-carbon and the aliphatic chain itself.

The α-carbon of the propanoic acid side chain is susceptible to functionalization. For instance, α-halogenation can be achieved under various conditions. The Hell-Volhard-Zelinsky reaction, which involves treatment with a halogen (e.g., Br2) and a catalytic amount of phosphorus trihalide (PBr3), would introduce a bromine atom at the α-position.

Furthermore, the generation of an enolate from the carboxylic acid allows for α-alkylation. This typically requires a strong base to deprotonate the α-carbon, followed by the addition of an alkyl halide. Palladium-catalyzed C-H activation has also emerged as a powerful method for the α-arylation of aliphatic acids. nih.gov

Radical reactions can also be employed to modify the aliphatic chain. For instance, radical decarboxylation, such as the Barton decarboxylation, can be used to generate a radical at the benzylic position, which can then be trapped or undergo further reactions. libretexts.org The oxidation of alkylbenzenes to carboxylic acids is a common side-chain reaction, though in this case, the side chain already contains a carboxylic acid. numberanalytics.com

Derivatization Strategies for Synthetic Applications

The functional groups present in this compound provide numerous handles for derivatization, making it a potentially valuable building block in medicinal chemistry and materials science.

The carboxylic acid is arguably the most versatile functional group for derivatization. It can be readily converted into a variety of other functional groups, including:

Esters: by reaction with alcohols under acidic conditions (Fischer esterification) or by conversion to an acid chloride followed by reaction with an alcohol.

Amides: by reaction with amines, often facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Alcohols: by reduction with strong reducing agents like lithium aluminum hydride (LiAlH4).

Acid chlorides: by reaction with thionyl chloride (SOCl2) or oxalyl chloride.

The aromatic ring can be further functionalized using the methods described in section 3.2, such as electrophilic aromatic substitution and directed ortho-metalation, to introduce additional substituents that can modulate the electronic and steric properties of the molecule. The fluorine atom can also be a site for nucleophilic aromatic substitution under specific conditions, particularly if strongly electron-withdrawing groups are present on the ring. beilstein-journals.orgnih.govresearchgate.net

These derivatization strategies allow for the systematic modification of the structure of this compound, enabling the synthesis of a diverse library of analogues for various applications.

Unable to Generate Article

Following a comprehensive search for documented chemical transformations of This compound , it has been determined that there is insufficient specific data available in the public domain to construct the requested article. Searches for the synthesis of esters, amides, and heterocyclic scaffolds derived directly from this compound did not yield specific examples, reaction conditions, or detailed research findings.

The available information pertains to general synthetic methodologies for carboxylic acids, or to the reactivity of structurally related but distinct molecules. Due to the strict requirement to focus solely on "this compound" and not introduce information from other compounds, it is not possible to generate a scientifically accurate and non-speculative article that adheres to the provided outline.

Therefore, the sections on the synthesis of complex esters and amides and the formation of heterocyclic scaffolds for this specific compound cannot be completed at this time.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-(3-Fluoro-5-methoxyphenyl)propanoic acid, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Comprehensive ¹H, ¹³C, and ¹⁹F NMR Assignments

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the propanoic acid chain, and the methoxy (B1213986) group protons. The aromatic region would display complex splitting patterns due to proton-proton and proton-fluorine couplings. The protons on the propanoic acid chain would likely appear as two triplets. The methoxy protons would be a sharp singlet.

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with their chemical shifts influenced by the fluorine and methoxy substituents. The carbons of the propanoic acid chain and the methoxy group will be found in the aliphatic region of the spectrum. google.com

¹⁹F NMR: The fluorine NMR spectrum provides specific information about the chemical environment of the fluorine atom. For this compound, a single resonance is expected, and its coupling to nearby protons can provide further structural confirmation.

Interactive Data Table: Predicted NMR Chemical Shifts

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Carboxylic Acid (COOH) | ~12.0 (s, 1H) | ~178 |

| Propanoic CH₂ (alpha) | ~2.6 (t, 2H) | ~35 |

| Propanoic CH₂ (beta) | ~2.9 (t, 2H) | ~30 |

| Aromatic CH | ~6.5-7.0 (m, 3H) | ~102, ~110, ~115 |

| Aromatic C-F | - | ~163 (d) |

| Aromatic C-OCH₃ | - | ~161 |

| Aromatic C-CH₂ | - | ~144 |

| Methoxy (OCH₃) | ~3.8 (s, 3H) | ~55 |

Note: These are predicted values and may differ from experimental results. 's' denotes singlet, 't' denotes triplet, 'm' denotes multiplet, 'd' denotes doublet.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Analysis

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, for instance, confirming the connectivity between the two methylene groups in the propanoic acid chain.

HSQC (Heteronuclear Single Quantum Coherence): This would establish direct one-bond correlations between protons and the carbons they are attached to, allowing for the unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds. It would be crucial for establishing the connection of the propanoic acid chain to the phenyl ring and for assigning the quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which can help to determine the preferred conformation of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

IR and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by probing their vibrational modes.

Characteristic Absorption Bands for Functional Group Identification

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, the aromatic ring, the C-F bond, and the C-O ether linkage.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Hydrogen-bonded hydroxyl stretch |

| C-H (Aromatic) | 3100-3000 | Aromatic C-H stretch |

| C-H (Aliphatic) | 3000-2850 | Aliphatic C-H stretch |

| C=O (Carboxylic Acid) | 1710-1680 | Carbonyl stretch |

| C=C (Aromatic) | 1600, 1475 | Aromatic ring skeletal vibrations |

| C-F (Aryl Fluoride) | 1250-1120 | Carbon-fluorine stretch |

| C-O (Ether) | 1275-1200 (asym), 1075-1020 (sym) | Aryl ether C-O stretches |

Data compiled from typical ranges for these functional groups.

Conformational Insights from Vibrational Spectra

Subtle shifts in the positions and intensities of the vibrational bands can provide insights into the molecule's conformation. For instance, the conformation of the propanoic acid side chain relative to the phenyl ring could influence the C-H and C=O vibrational frequencies.

Mass Spectrometry Techniques for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and structure. For this compound (molar mass: 198.19 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 198. The fragmentation pattern would likely involve the loss of the carboxylic acid group (-45 amu) and other characteristic cleavages of the propanoic acid chain and the substituted phenyl ring.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique used to determine the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound (Chemical Formula: C₁₀H₁₁FO₃), HRMS analysis, typically using an Orbitrap or Time-of-Flight (TOF) mass analyzer, provides an experimental mass that can be compared against a theoretical value.

The analysis is commonly performed in negative ion mode, detecting the deprotonated molecule [M-H]⁻. The high resolution distinguishes the target ion from other ions that may have the same nominal mass but different elemental compositions. The comparison between the calculated and observed mass, usually within a tolerance of a few parts per million (ppm), serves as a powerful confirmation of the compound's elemental composition.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁FO₃ |

| Adduct | [M-H]⁻ |

| Calculated Monoisotopic Mass (Da) | 197.06195 |

| Observed Mass (Da) | Typically reported within ± 5 ppm of the calculated value in experimental findings. |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) provides deeper structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. While direct experimental MS/MS studies on this compound are not widely published, a plausible fragmentation pathway can be elucidated based on the established principles of mass spectrometry and data from analogous structures, such as its non-fluorinated counterpart, 3-(3-methoxyphenyl)propanoic acid.

In a typical MS/MS experiment (e.g., Collision-Induced Dissociation - CID), the deprotonated molecule ([M-H]⁻ at m/z 197.06) is isolated and subjected to fragmentation. Key fragmentation events for phenylpropanoic acids include:

Loss of Water (H₂O): A neutral loss of 18.01 Da.

Decarboxylation (loss of CO₂): A neutral loss of 43.99 Da.

Cleavage of the Propanoic Acid Side Chain: Fragmentation of the bond between the alpha and beta carbons can lead to a characteristic benzylic anion.

Based on these principles, the following fragmentation pathway is proposed for the [M-H]⁻ ion of this compound.

| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Proposed Fragment Structure |

|---|---|---|---|

| 197.06 | CO₂ (43.99 Da) | 153.07 | [M-H-CO₂]⁻ (3-Fluoro-5-methoxyethylbenzene anion) |

| 197.06 | C₂H₄ (28.03 Da) | 169.03 | [M-H-C₂H₄]⁻ (3-Fluoro-5-methoxyphenylacetate anion) |

| 153.07 | CH₃• (15.02 Da) | 138.05 | Radical anion from demethylation of the ethylbenzene (B125841) fragment |

This proposed pathway highlights the primary cleavages expected for this molecular structure, providing diagnostic ions that are crucial for its identification in complex mixtures.

X-ray Crystallography of Crystalline Derivatives and Salts

As of the latest literature reviews, no publicly accessible single-crystal X-ray diffraction data for this compound or its crystalline derivatives and salts has been reported. The successful cultivation of single crystals suitable for X-ray analysis is a prerequisite for this technique.

Determination of Solid-State Molecular Structure and Conformation

Should X-ray quality crystals be obtained in the future, X-ray crystallography would provide unequivocal proof of the molecular structure. This analysis would determine the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and torsional angles. Key conformational features, such as the orientation of the propanoic acid chain relative to the fluoromethoxyphenyl ring and the planarity of the phenyl ring, would be definitively established.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent in DFT) to determine the electronic structure and energy of the system.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A hypothetical DFT study on 3-(3-fluoro-5-methoxyphenyl)propanoic acid would typically involve geometry optimization to find the lowest energy structure. This process would precisely determine bond lengths, bond angles, and dihedral angles.

Following optimization, electronic properties would be calculated. This could include mapping the electrostatic potential to visualize electron-rich and electron-poor regions, which is crucial for predicting sites of electrophilic or nucleophilic attack. Analysis of frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) would reveal information about its reactivity and electronic transitions. The energy gap between HOMO and LUMO is a key indicator of chemical stability.

Table 1: Hypothetical DFT-Calculated Properties Below is a table illustrating the type of data a DFT study would generate. Note: This data is illustrative and not based on actual published research.

| Property | Hypothetical Value | Significance |

| Total Energy | -X Hartrees | Provides a baseline for comparing conformer stability. |

| HOMO Energy | -Y eV | Indicates the molecule's electron-donating ability. |

| LUMO Energy | +Z eV | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | (Y+Z) eV | Relates to chemical reactivity and stability. |

| Dipole Moment | ~D Debyes | Measures the overall polarity of the molecule. |

Ab initio ("from the beginning") methods are based on first principles without using experimental data for parameterization. High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are often used to generate highly accurate "benchmark" data. While computationally expensive, these methods can be used to validate the results from more cost-effective DFT functionals for a given class of molecules. For this compound, such calculations would provide a gold standard for its gas-phase energy and could be used to construct a precise potential energy surface.

Conformational Analysis and Potential Energy Surface Exploration

The flexibility of the propanoic acid side chain and its orientation relative to the phenyl ring mean that this compound can exist in multiple conformations.

A systematic conformational search would be performed to identify all low-energy conformers. This involves rotating the single bonds, specifically the C-C bonds in the propanoic acid chain and the bond connecting the chain to the aromatic ring. For each starting geometry, a full geometry optimization would be carried out. The resulting stable structures (local minima on the potential energy surface) would be ranked by their relative energies. The energy barriers between these conformers would be located by searching for transition states, providing insight into the flexibility of the molecule and the rates of interconversion between different shapes at various temperatures.

The substituents on the phenyl ring—the fluorine atom at position 3 and the methoxy (B1213986) group at position 5—play a critical role in determining conformational preferences. Their electronic effects (inductive vs. resonance) and steric bulk influence the rotational barrier of the propanoic acid side chain. The electronegative fluorine atom and the methoxy group can engage in non-covalent interactions, such as intramolecular hydrogen bonding with the carboxylic acid group, which could stabilize certain conformations over others. Computational analysis would quantify the energetic impact of these interactions.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms. For this compound, this could involve studying its synthesis or its subsequent reactions. For instance, modeling the esterification of the carboxylic acid group would involve calculating the geometries and energies of the reactants, any intermediates, the transition state, and the products. This provides the activation energy, which is directly related to the reaction rate, and confirms the stepwise mechanism of the reaction. Such studies are invaluable for optimizing reaction conditions and understanding reactivity patterns.

Transition State Identification and Activation Energy Calculations for Key Reactions

The study of reaction mechanisms is a cornerstone of computational chemistry. Identifying the transition state—the highest energy point along the reaction coordinate—is crucial for understanding the kinetics of a chemical transformation. Following the location of a transition state structure, the activation energy, which is the energy barrier that must be overcome for a reaction to occur, can be calculated. This parameter is vital for predicting reaction rates.

For key reactions involving this compound, such as its synthesis or degradation pathways, computational methods like Density Functional Theory (DFT) or ab initio calculations would be employed to model the potential energy surface. These calculations would allow for the precise identification of transition state geometries and the subsequent calculation of the activation energies for each elementary step in a proposed reaction mechanism.

As of the current literature survey, specific studies detailing the transition state identification and activation energy calculations for key reactions of this compound are not publicly available. Such research would provide valuable information for optimizing reaction conditions and understanding the compound's intrinsic reactivity.

Solvent Effects on Reaction Pathways

Reactions are typically carried out in a solvent, which can significantly influence the reaction pathway and energetics. Computational models can account for these solvent effects through either explicit or implicit solvation models. Explicit models involve including individual solvent molecules in the calculation, offering a high level of detail but at a significant computational cost. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, providing a computationally efficient way to approximate solvent effects.

Investigating the role of the solvent in reactions of this compound would be critical for translating theoretical predictions to real-world experimental setups. The choice of solvent could alter the stability of reactants, products, and transition states, thereby changing the activation energies and potentially favoring one reaction pathway over another.

Detailed computational studies on the solvent effects on the reaction pathways of this compound have not been reported in the available scientific literature.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data, which serve as a fingerprint for molecular identification and characterization.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. Computational chemistry can predict the chemical shifts of NMR-active nuclei, such as ¹H and ¹³C, within a molecule. These predictions are typically made using DFT calculations, often employing the Gauge-Independent Atomic Orbital (GIAO) method. The calculated chemical shifts, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental NMR spectra and confirm the structure of the synthesized compound.

For this compound, theoretical calculations would predict the chemical shifts for each unique proton and carbon atom in the molecule. These predicted values would be instrumental in interpreting the experimental ¹H and ¹³C NMR spectra.

While general principles of NMR prediction are well-established, specific computational studies predicting the NMR chemical shifts for this compound are not present in the surveyed literature. A hypothetical table of predicted chemical shifts would be generated through dedicated computational analysis.

Interactive Data Table: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Number | Atom Type | Predicted Chemical Shift (ppm) |

| 1 | C | Data not available |

| 2 | C | Data not available |

| 3 | C | Data not available |

| ... | ... | Data not available |

| H1 | H | Data not available |

| H2 | H | Data not available |

| ... | ... | Data not available |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies for this molecule are not currently available.

Simulated Vibrational Spectra (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Computational methods can simulate these spectra by calculating the vibrational frequencies and their corresponding intensities. These calculations are typically performed at the harmonic level using DFT, and the resulting frequencies are often scaled to correct for anharmonicity and other systematic errors.

Simulated IR and Raman spectra for this compound would show characteristic peaks corresponding to the stretching and bending vibrations of its functional groups, such as the C=O and O-H stretches of the carboxylic acid, the C-F stretch, the C-O-C stretches of the ether, and the various vibrations of the aromatic ring. These simulated spectra would be an invaluable aid in the analysis of experimental vibrational data.

Specific simulated vibrational spectra (IR and Raman) for this compound are not found in the current body of scientific literature.

Interactive Data Table: Hypothetical Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | Data not available |

| C=O Stretch | Carboxylic Acid | Data not available |

| C-F Stretch | Fluoro Aromatic | Data not available |

| C-O-C Stretch | Ether | Data not available |

| Aromatic C-H Stretch | Aromatic Ring | Data not available |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies for this molecule are not currently available.

Based on the available information, a detailed article on the specific applications of This compound as a synthetic intermediate and building block in the requested areas cannot be generated at this time. Extensive searches did not yield specific examples of its use in the total synthesis of complex organic compounds, the construction of advanced molecular scaffolds like spirocycles or fused rings, the development of chemical libraries through functional group diversification, or in the preparation of labeled compounds for mechanistic studies.

The available literature does not provide the specific, in-depth research findings required to populate the detailed outline provided. General synthetic methodologies exist for the functional groups present in the molecule (a carboxylic acid, a fluoro group, and a methoxy group on an aromatic ring), but concrete examples of these being applied to This compound for the purposes outlined are not documented in the accessible resources.

Therefore, a scientifically accurate and detailed article strictly adhering to the provided structure and focusing solely on This compound cannot be constructed.

Role of 3 3 Fluoro 5 Methoxyphenyl Propanoic Acid As a Synthetic Intermediate and Building Block

Preparation of Labeled Compounds for Mechanistic and Analytical Studies

Isotopic Labeling Strategies (e.g., Deuterium (B1214612), ¹³C labeling)

Isotopically labeled compounds are indispensable tools in pharmaceutical and metabolic research, serving as internal standards for quantitative analysis or as tracers to elucidate biological pathways. While specific literature detailing the isotopic labeling of 3-(3-Fluoro-5-methoxyphenyl)propanoic acid is not prevalent, established synthetic methodologies can be applied to introduce deuterium (²H) or carbon-13 (¹³C) isotopes at various positions within the molecule.

Deuterium (²H) Labeling:

Deuterium can be incorporated into the molecule to enhance metabolic stability (the kinetic isotope effect) or to serve as a silent marker for mass spectrometry-based detection. Potential strategies include the use of deuterated reagents during the synthesis of the molecule's precursors or direct hydrogen-deuterium exchange reactions on the final compound.

Carbon-13 (¹³C) Labeling:

¹³C labeling is crucial for nuclear magnetic resonance (NMR) based metabolic flux analysis and as a tool in mechanistic studies of chemical reactions. For this compound, ¹³C atoms can be strategically placed in the carboxylic acid group, the propyl chain, or the aromatic ring. A common approach involves employing a ¹³C-labeled building block in the synthetic sequence. For instance, a Reformatsky-type reaction, a method used for synthesizing β-hydroxy esters, could be adapted. semanticscholar.org This reaction could utilize a ¹³C-labeled ethyl bromoacetate (B1195939) to introduce the isotope into the carbonyl position of the propanoic acid chain. semanticscholar.org

Below is a table outlining potential isotopic labeling strategies for this compound.

| Isotope | Labeling Position | Proposed Labeling Strategy | Key Reagents/Precursors |

| Deuterium (²H) | Propyl Chain (α and β positions) | Reduction of a corresponding cinnamic acid derivative using deuterium gas (D₂) with a heterogeneous catalyst (e.g., Pd/C). | 3-(3-Fluoro-5-methoxyphenyl)cinnamic acid, D₂ gas |

| Deuterium (²H) | Aromatic Ring | Acid or base-catalyzed H/D exchange. This is often more challenging and may require harsh conditions or specific catalysts. | Deuterated acid (e.g., D₂SO₄), deuterated solvent |

| Carbon-13 (¹³C) | Carboxylic Acid (C-1) | Synthesis via a malonic ester synthesis route using ¹³C-labeled diethyl malonate. | ¹³C₂-Diethyl malonate, 3-fluoro-5-methoxybenzyl bromide |

| Carbon-13 (¹³C) | Propyl Chain (C-2 or C-3) | Multi-step synthesis starting from smaller, ¹³C-labeled fragments. For C-2 labeling, a Reformatsky reaction with ¹³C-labeled zinc enolate could be used. | 3-Fluoro-5-methoxybenzaldehyde (B1353455), Ethyl [2-¹³C]bromoacetate |

| Carbon-13 (¹³C) | Methoxy (B1213986) Group | Use of a ¹³C-labeled methylating agent during the synthesis of the aromatic precursor. | 3-Fluoro-5-hydroxybenzaldehyde, ¹³C-Methyl iodide |

This table presents proposed strategies based on established organic chemistry principles, not on specific published syntheses of labeled this compound.

Application in Methodological Organic Synthesis Development

The development of novel synthetic methods is a cornerstone of organic chemistry, enabling more efficient, selective, and sustainable ways to create molecules. Substituted phenylpropanoic acids like this compound can serve as valuable test substrates for new chemical transformations due to their combination of reactive sites and electronically distinct features.

While this specific molecule may not be widely cited as a benchmark substrate in methodology literature, its structure is well-suited for several areas of reaction development:

C-H Activation/Functionalization: The aromatic ring of this compound possesses C-H bonds that are electronically influenced by the fluoro (electron-withdrawing) and methoxy (electron-donating) groups. This makes it an interesting substrate for developing new transition-metal-catalyzed C-H activation reactions. Researchers could explore novel catalysts and conditions to achieve regioselective functionalization (e.g., arylation, alkylation, amination) at the positions ortho or para to the existing substituents, testing the directing group ability of the substituents and the propanoic acid side chain.

Decarboxylative Couplings: The carboxylic acid moiety can be used as a traceless activating group in decarboxylative coupling reactions. This field has seen significant growth, providing alternatives to traditional cross-coupling methods that require pre-functionalized organometallic reagents. This compound could be employed to test new catalytic systems (e.g., using palladium, nickel, or copper) for decarboxylative arylation or alkylation, where the COOH group is extruded as CO₂.

Transformations of the Carboxylic Acid: The compound is a suitable candidate for developing novel esterification, amidation, or reduction methodologies, particularly those designed to be tolerant of other functional groups like the fluoro and methoxy substituents. For example, new coupling reagents or catalytic systems for amide bond formation could be tested for efficiency and chemoselectivity using this molecule.

Asymmetric Synthesis: The synthesis of chiral derivatives of this compound, for instance by asymmetric hydrogenation of the corresponding cinnamic acid or by asymmetric α-functionalization, could be a goal in the development of new asymmetric catalysts. The electronic nature of the substituted ring can influence the stereoselectivity of such transformations.

The table below summarizes potential applications of this compound in the development of new synthetic methods.

| Methodology Area | Reactive Site | Potential Transformation | Significance of the Substrate |

| C-H Activation | Aromatic C-H bonds | Catalytic arylation, alkylation, or amination directed by existing substituents. | The fluorine and methoxy groups provide electronic bias, testing the regioselectivity and robustness of new catalysts. |

| Decarboxylative Coupling | Carboxylic Acid | Palladium or Nickel-catalyzed cross-coupling with aryl halides or other electrophiles. | Serves as a test case for generating an aryl-sp³ bond from a readily available carboxylic acid. |

| Novel Coupling Reactions | Carboxylic Acid | Development of new, mild reagents for amidation or esterification. | Tests the chemoselectivity and functional group tolerance of new synthetic protocols. |

| Asymmetric Catalysis | α/β C-H bonds or C=C bond of precursor | Asymmetric α-hydroxylation, amination, or asymmetric hydrogenation of the corresponding cinnamate. | The substituted phenyl ring can probe electronic effects on the enantioselectivity of new chiral catalysts. |

This table outlines potential applications based on the compound's structure and current trends in organic synthesis methodology.

Advanced Research Perspectives and Future Trajectories for 3 3 Fluoro 5 Methoxyphenyl Propanoic Acid

Exploration of Unconventional Synthetic Pathways

Traditional batch synthesis methods, while foundational, often face challenges related to scalability, safety, and efficiency. The future synthesis of 3-(3-Fluoro-5-methoxyphenyl)propanoic acid could benefit significantly from the adoption of modern, unconventional approaches like flow chemistry and electrochemical synthesis.

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream, offers numerous advantages over conventional batch processing. davidthompsonlab.com By conducting reactions in microreactors or tubular reactors, significant improvements in heat and mass transfer are achieved. amf.chmedichem.es This precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields, improved purity, and enhanced safety, particularly when dealing with exothermic or hazardous reactions. davidthompsonlab.comkncv.nl

The synthesis of fine chemicals and active pharmaceutical ingredients (APIs) has already seen significant benefits from flow chemistry techniques. kncv.nlmdpi.com For a molecule like this compound, a multi-step synthesis could be streamlined into a continuous, automated process, minimizing manual handling and the isolation of intermediates. mdpi.com The inherent scalability of flow systems, where production capacity is increased by running the system for longer or by parallelizing reactors, offers a flexible and efficient alternative to large, dedicated batch reactors. amf.ch

Table 1: Comparison of Batch vs. Potential Flow Chemistry Synthesis for this compound

| Parameter | Traditional Batch Synthesis | Flow Chemistry Approach |

| Heat Transfer | Limited by surface-area-to-volume ratio; risk of hotspots. | Superior due to high surface-area-to-volume ratio in small channels. davidthompsonlab.com |

| Mass Transfer | Dependent on stirring efficiency; can be slow and non-uniform. | Rapid and efficient mixing through diffusion in small dimensions. organic-chemistry.org |

| Safety | Large volumes of reagents and intermediates pose significant risk. | Small reaction volumes at any given time significantly reduce risk. amf.ch |

| Scalability | Requires larger vessels; "scaling-up" can be complex. | Achieved by extending operational time or numbering-up (parallel systems). amf.ch |

| Control | Parameters can fluctuate throughout the vessel volume and reaction time. | Precise, real-time control over temperature, pressure, and stoichiometry. medichem.es |

| Reproducibility | Can vary between batches due to control inconsistencies. | High reproducibility once steady state is achieved. organic-chemistry.org |

Electrochemical synthesis, which uses electricity to drive chemical reactions, represents a green and powerful alternative for constructing complex molecules. rsc.orgrsc.org This methodology can often avoid the need for harsh or expensive chemical oxidants or reductants by using the electron as a traceless reagent. gre.ac.uk

For this compound, several hypothetical electrochemical routes could be envisioned. One promising approach is the electrochemical carboxylation of a suitable precursor. beilstein-journals.orgnih.gov For instance, a precursor like 1-bromo-3-fluoro-5-methoxybenzene could be reduced at the cathode to form a reactive radical or anionic species, which then reacts with CO2 to form the desired carboxylic acid. beilstein-journals.org This method provides a direct route for incorporating the carboxylic acid moiety under mild conditions. nih.gov Another potential, though more challenging, pathway could involve the selective electrochemical fluorination of a precursor such as 3-(3-methoxyphenyl)propanoic acid, using fluoride (B91410) salts in aprotic solvents. acs.org While controlling regioselectivity in direct fluorination of activated aromatic rings can be difficult, the development of selective electrochemical methods is a vibrant area of research. acs.orgdeepdyve.com

Table 2: Potential Electrochemical Pathways to this compound

| Pathway | Proposed Precursor | Key Transformation | Potential Advantages |

| Electrocarboxylation | 1-chloro-3-fluoro-5-methoxybenzene or related halide | Cathodic reduction followed by reaction with CO2. beilstein-journals.org | Utilizes CO2 as a C1 feedstock; mild reaction conditions. nih.gov |

| Electrochemical Fluorination | 3-(3-methoxyphenyl)propanoic acid | Anodic oxidation in the presence of a fluoride source (e.g., Et3N·3HF). acs.org | Direct C-H or C-X to C-F bond formation without hazardous fluorinating agents. youtube.com |

Investigation of Novel Reactivity and Catalysis

Beyond its synthesis, the unique electronic properties imparted by the fluoro and methoxy (B1213986) substituents make this compound an interesting substrate for exploring novel catalytic transformations.

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. rsc.orgscilit.com This approach uses a photocatalyst that, upon absorbing light, can initiate reactions via single-electron transfer (SET) or energy transfer processes. aip.orgrsc.org

Future research could explore the functionalization of this compound using photocatalysis. For example, C-H functionalization of the aromatic ring or the propanoic acid chain could be targeted to introduce new substituents. The electron-donating methoxy group and the electron-withdrawing fluorine atom create a unique electronic environment on the aromatic ring that could be exploited for regioselective reactions. Furthermore, studies on the photochemistry of methoxyphenyl derivatives suggest the potential for photoinduced degradation or rearrangement reactions, which must be considered. nih.gov The development of photostable reaction conditions would be crucial for synthetic applications. rsc.org

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity under environmentally benign conditions. mdpi.comnih.gov For this compound, enzymes could be employed for highly specific modifications that are challenging to achieve with traditional chemical methods.